molecular formula C12H13NO5 B2484958 4,5,6-Trimethoxy-1H-indole-2-carboxylic acid CAS No. 30448-09-0

4,5,6-Trimethoxy-1H-indole-2-carboxylic acid

Cat. No.: B2484958
CAS No.: 30448-09-0
M. Wt: 251.238
InChI Key: PRUGUKSHOAAIBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6-Trimethoxy-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO5 and its molecular weight is 251.238. The purity is usually 95%.
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Scientific Research Applications

Electropolymerization Studies

4,5,6-Trimethoxy-1H-indole-2-carboxylic acid has been examined in the context of electropolymerization. Studies have focused on the electrochemical oxidation and polymerization of similar indole derivatives, leading to the formation of insoluble trimers and subsequent polymers with linked trimer units. This process and the resulting structures have significant implications for material science and polymer chemistry (Mackintosh, Mount, & Reed, 1994).

Spectroscopic and Structural Analysis

The indole derivatives, including those similar to this compound, have been synthesized and characterized using various spectroscopic techniques. These studies provide valuable insights into their molecular structures, which are crucial for understanding their potential applications in different fields, including biology and industry (Tariq et al., 2020).

Fluorescence Properties

Research has also explored the fluorescence properties of electropolymerized 5-substituted indole monomers. The study of their excitation and emission spectra, and how these properties change with different substituents, offers insights into their potential use in optical applications (Jennings, Jones, & Mount, 1998).

Synthesis and Biological Activity

The synthesis of derivatives of indole carboxylic acids, including structures similar to this compound, has been a subject of considerable interest. These derivatives have been examined for their potential therapeutic applications, including their antibacterial and antifungal activities. This area of research is particularly relevant to pharmaceutical and medicinal chemistry (Raju et al., 2015).

Capacitance Performance in Polyindoles

The effect of carboxylic substituents on electrodeposition, morphology, and capacitance properties of polyindole derivatives has been investigated. This research is significant for the development of materials with specific electronic properties, particularly in the context of supercapacitors and other energy storage technologies (Ma et al., 2015).

Mechanism of Action

The mechanism of action of 4,5,6-Trimethoxy-1H-indole-2-carboxylic acid is not specified in the search results. The mechanisms of action for indole derivatives can vary widely depending on their specific structures and the biological systems they interact with .

Properties

IUPAC Name

4,5,6-trimethoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-16-9-5-7-6(4-8(13-7)12(14)15)10(17-2)11(9)18-3/h4-5,13H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUGUKSHOAAIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C=C(NC2=C1)C(=O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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